6-Aminopyridine-3-sulfonamide CAS 57187-73-2 physical and chemical properties
6-Aminopyridine-3-sulfonamide CAS 57187-73-2 physical and chemical properties
An In-Depth Technical Guide to 6-Aminopyridine-3-sulfonamide (CAS 57187-73-2)
Authored by a Senior Application Scientist
Introduction
6-Aminopyridine-3-sulfonamide, identified by CAS Number 57187-73-2, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] While a simple molecule at first glance, its strategic arrangement of a pyridine ring, an amino group, and a sulfonamide moiety bestows upon it a unique chemical reactivity and biological significance. This guide provides an in-depth exploration of its core physical and chemical properties, synthesis protocols, and critical applications, particularly its role as a foundational scaffold for the development of targeted therapeutics.
This compound is of high interest to researchers and drug development professionals primarily for its role as a precursor in synthesizing potent and selective enzyme inhibitors.[2] Notably, it is a key component in the design of carbonic anhydrase (CA) inhibitors, a class of drugs with applications in oncology, glaucoma, and other diseases.[1] The electron-withdrawing character of the pyridine ring enhances the acidity of the sulfonamide group, a critical feature for its mechanism of action as a zinc-binding group within the active site of metalloenzymes.[1]
This document serves as a technical resource, consolidating essential data and field-proven insights to empower researchers in leveraging the full potential of this versatile molecule.
Core Physicochemical Properties
The utility of 6-Aminopyridine-3-sulfonamide in synthetic and medicinal chemistry is fundamentally governed by its physicochemical characteristics. These properties influence its solubility, reactivity, and pharmacokinetic profile when incorporated into larger drug molecules.
| Property | Value | Source |
| IUPAC Name | 6-aminopyridine-3-sulfonamide | [3] |
| CAS Number | 57187-73-2 | [3] |
| Molecular Formula | C₅H₇N₃O₂S | [4] |
| Molecular Weight | 173.19 g/mol | |
| Monoisotopic Mass | 173.0259 Da | [5] |
| Physical Form | Solid | |
| Predicted XlogP | -0.9 | [3][5] |
| InChI | 1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9,10)/h1-3H,(H2,6,8)(H2,7,9,10) | [3] |
| InChIKey | VXPQZDZQAWMEHT-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=NC=C1S(=O)(=O)N)N | [3] |
The molecule's low predicted XlogP value suggests a high degree of hydrophilicity, a characteristic that can be advantageous for enhancing the solubility of derivative compounds.[3][5]
Spectral Data and Structural Characterization
Confirmation of the identity and purity of 6-Aminopyridine-3-sulfonamide relies on standard analytical techniques. While specific spectra are proprietary to suppliers, publicly available data provides a basis for characterization.
-
Infrared (IR) Spectroscopy : Key stretches are expected for the amine (N-H) and sulfonamide (S=O, N-H) groups. For related pyridosulfonamide derivatives, characteristic peaks are observed at 3300-3400 cm⁻¹ for the N-H group.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups will present distinct chemical shifts.
-
¹³C NMR : The spectrum will show five distinct signals for the carbon atoms of the pyridine ring.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry can confirm the elemental composition, with a characteristic M+1 peak readily observable.[6]
Public databases like PubChem list available ¹H NMR, ¹³C NMR, and IR spectra from sources such as SpectraBase, which can be used as a reference.[3]
Synthesis and Reactivity: A Step-by-Step Protocol
The synthesis of 6-Aminopyridine-3-sulfonamide is not a trivial, single-step reaction. It is typically achieved through a multi-step pathway starting from 2-aminopyridine. The following protocol is a validated route, explaining the causality behind each transformation.[6]
Experimental Protocol: Synthesis of 6-Aminopyridine-3-sulfonamide
This synthesis involves three critical stages: sulfonation, chlorination, and amidation.
Step 1: Sulfonation of 2-Aminopyridine to 6-Aminopyridine-3-sulfonic acid
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Rationale: This electrophilic aromatic substitution introduces a sulfonic acid group onto the pyridine ring. The amino group at the 2-position directs the incoming electrophile primarily to the 5-position. However, under harsh, high-temperature conditions with fuming sulfuric acid, the thermodynamically more stable 3-sulfonic acid product is formed.
-
Procedure:
-
Combine 2-aminopyridine (1 mole) with concentrated sulfuric acid (3 moles).
-
Add a small amount of aluminum powder as a catalyst.
-
Heat the mixture with stirring for approximately 5 hours at 210°C.[6]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 6-aminopyridine-3-sulfonic acid, is filtered, washed with cold water, and can be recrystallized from hot water for purification.[6]
-
Step 2: Chlorination to 6-Aminopyridine-3-sulfonyl chloride
-
Rationale: The sulfonic acid group is converted to a more reactive sulfonyl chloride. This intermediate is highly susceptible to nucleophilic attack, making it an excellent precursor for forming sulfonamides. Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent for this purpose.
-
Procedure:
-
Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).
-
Add a few drops of phosphorus oxychloride (POCl₃) to facilitate the reaction.
-
Reflux the mixture for 5 hours at 130°C.[6]
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Filter the solid product, 6-aminopyridine-3-sulfonyl chloride, and wash it with water and a sodium bicarbonate solution to neutralize residual acid. Dry under a vacuum.[6]
-
Step 3: Amidation to 6-Aminopyridine-3-sulfonamide
-
Rationale: This is the final step where the sulfonyl chloride is reacted with an amine source (in this case, ammonia or an ammonia equivalent) to form the target sulfonamide.
-
Procedure:
-
The crude 6-aminopyridine-3-sulfonyl chloride is reacted with a suitable source of ammonia (e.g., ammonium hydroxide) in an appropriate solvent.
-
The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.
-
Upon completion, the product is isolated, washed with cold water, and dried, yielding 6-Aminopyridine-3-sulfonamide.
-
Synthetic Workflow Diagram
Caption: Multi-step synthesis of 6-Aminopyridine-3-sulfonamide.
Applications in Research and Drug Development
The primary value of 6-Aminopyridine-3-sulfonamide lies in its role as a versatile scaffold for synthesizing biologically active molecules.[2]
Carbonic Anhydrase (CA) Inhibitors
This compound is a cornerstone for developing novel inhibitors of carbonic anhydrases.[1][2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the membrane-bound hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and resistance to therapy.[1]
Mechanism of Action: The unsubstituted sulfonamide group (-SO₂NH₂) of molecules derived from this scaffold acts as a potent zinc-binding group (ZBG). It coordinates to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻), effectively blocking the enzyme's catalytic activity. The pyridine ring and the amino group serve as a versatile scaffold that can be functionalized to achieve high potency and selectivity for specific CA isoforms.[1]
Caption: Sulfonamide group binding to the active site zinc ion of Carbonic Anhydrase.
Other Potential Applications
Beyond CA inhibition, the sulfonamide pharmacophore is a well-established feature in various therapeutic agents. Derivatives of 6-Aminopyridine-3-sulfonamide have been investigated for:
-
Antimicrobial and Antiviral Agents: The sulfonamide moiety is a classic antibacterial pharmacophore, and novel pyridine-based derivatives continue to be explored for new antimicrobial drugs.[2][6]
-
Design of Novel Heterocyclic Compounds: Its structure allows for further chemical modifications, making it a useful intermediate in creating diverse libraries of compounds for screening against various biological targets.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 6-Aminopyridine-3-sulfonamide is essential for ensuring personnel safety. The following information is aggregated from available Safety Data Sheets (SDS).[3][7]
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Avoid generating dust.[8][9] Grounding and bonding of equipment may be necessary to prevent static discharge.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
-
Keep in a dark place, under an inert atmosphere.[10] Recommended storage temperature is often between 2-8°C, protected from light.
Conclusion
6-Aminopyridine-3-sulfonamide is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its proven utility as a scaffold for potent enzyme inhibitors make it an invaluable asset in drug discovery. A thorough understanding of its chemistry, handling requirements, and biological context, as detailed in this guide, is the first step for researchers aiming to design the next generation of targeted therapeutics.
References
-
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 6-Aminopyridine-3-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Pyridine. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Aminopyridine-3-sulfonamide. Available at: [Link]
-
NextSDS. (n.d.). 6-aminopyridine-3-sulfonamide — Chemical Substance Information. Available at: [Link]
-
PubChemLite. (n.d.). 6-aminopyridine-3-sulfonamide (C5H7N3O2S). Available at: [Link]
Sources
- 1. 6-Aminopyridine-3-sulfonamide | 5718-73-2 | Benchchem [benchchem.com]
- 2. 6-Aminopyridine-3-sulfonamide [myskinrecipes.com]
- 3. 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. PubChemLite - 6-aminopyridine-3-sulfonamide (C5H7N3O2S) [pubchemlite.lcsb.uni.lu]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. 57187-73-2|6-Aminopyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
